molecular formula C11H5F3N2S2 B2551678 2-Mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile CAS No. 329056-11-3

2-Mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile

Cat. No. B2551678
CAS RN: 329056-11-3
M. Wt: 286.29
InChI Key: BBYPCRAVQCXOKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives is not explicitly detailed for the compound . However, the synthesis of a related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, is reported to be achieved through a simple route with good yield . This suggests that the synthesis of similar compounds, such as 2-Mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile, might also be accomplished using straightforward synthetic methods.

Molecular Structure Analysis

While the molecular structure of 2-Mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile is not directly analyzed, the related compound 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile has been studied using single crystal X-ray structure determination . This analysis confirms the three-dimensional structure and molecular shape of the compound, which could be indicative of the structural characteristics that might be observed for the compound .

Chemical Reactions Analysis

The papers provided do not discuss the chemical reactions of 2-Mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile. However, they do mention the cyclization of 3-mercapto-propionic acid-nitrile imine adducts into 1,3,4-thiadiazol-2-(3H)-ones and -2(3H)-thiones . This indicates that mercapto groups in such compounds can participate in cyclization reactions, which could be relevant for understanding the reactivity of the mercapto group in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile are not provided. However, the related compound 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile exhibits good absorption and fluorescence properties, with a positive solvatochromic effect observed when solvent polarity is varied . These properties suggest that similar nicotinonitrile derivatives may also display interesting photophysical characteristics.

Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Applications

The microwave-assisted synthesis of new fused 1,2,4-triazines bearing thiophene moieties, including compounds related to 2-Mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile, has been explored. These compounds demonstrate potential pharmacological activities, with some exhibiting cytotoxic effects against different cancer cell lines. This method offers a rapid and efficient approach to synthesizing these compounds, highlighting their potential in anticancer research (Saad, Youssef, & Mosselhi, 2011).

Synthesis of Thieno[2,3-c]chromen-4-ones

Research on the synthesis of 2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-ones from 2-trifluoromethylchromones and ethyl mercaptoacetate has been conducted. The reactions yield high-value compounds for potential use in various chemical and pharmaceutical applications (Sosnovskikh, Usachev, Sevenard, & Röschenthaler, 2003).

Development of Resin-bound Mercapto Acids

The synthesis and application of resin-bound mercapto acids have been investigated for their use in the solid-phase synthesis of small mercaptoacylamino alcohols. This study presents a novel approach for attaching mercapto acids onto resins, which can be utilized in peptide synthesis and other chemical syntheses (Mourtas, Gatos, Karavoltsos, Katakalou, & Barlos, 2002).

Electrochemical Sensors for Copper(II) Detection

The use of mercapto compounds in creating modified carbon paste electrodes for the potentiometric determination of Cu(II) ions has been explored. These electrodes demonstrate high sensitivity and selectivity, offering applications in environmental monitoring and analysis (Mashhadizadeh, Eskandari, Foroumadi, & Shafiee, 2008).

Environmental Applications: Mercury Ion Detection

A novel biosorbent based on mercapto-grafted graphene oxide-magnetic chitosan has been developed for the preconcentration and extraction of mercury ions from water samples. This innovative material showcases the potential of mercapto-functionalized nanocomposites in environmental remediation and monitoring (Ziaei, Mehdinia, & Jabbari, 2014).

properties

IUPAC Name

2-sulfanylidene-4-thiophen-2-yl-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2S2/c12-11(13,14)9-4-6(8-2-1-3-18-8)7(5-15)10(17)16-9/h1-4H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYPCRAVQCXOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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